2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2/c1-6(2,7)5(10)8-3-4-9/h9H,3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUSHHZJVJZBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.
The molecular formula of this compound is C₇H₁₄BrNO₂. It features a bromine atom, which contributes to its reactivity and potential biological activity. The compound can be synthesized through various methods, including radical coupling techniques as reported in recent studies .
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. A study focusing on modified amides demonstrated that certain derivatives could inhibit glioblastoma cell viability effectively . Specifically, the presence of methyl groups in the structure was crucial for maintaining anticancer activity, suggesting that modifications to this compound could enhance its therapeutic potential.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with biological membranes and subsequent effects on cellular processes may play a role. For instance, compounds with similar structures have been shown to influence mitochondrial respiration and cell membrane fluidity, leading to cytotoxic effects in cancer cells .
Enzymatic Activity
In addition to anticancer properties, the compound has been investigated for its enzymatic activity. Studies have shown that amidase enzymes can hydrolyze amide bonds effectively, which may include substrates like this compound . This enzymatic activity is critical for various biochemical pathways and could be exploited for therapeutic applications.
Case Studies
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₁₂BrNO₂
- Molecular Weight : 210.07 g/mol
- IUPAC Name : 2-bromo-N-(2-hydroxyethyl)-2-methylpropanamide
- Purity : Typically around 95%
The presence of the bromine atom in this compound enhances its reactivity, making it suitable for a variety of chemical transformations.
Applications in Organic Synthesis
- Synthesis of Amides and Amines :
- The compound serves as a valuable intermediate in the synthesis of various amides and amines. Its bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.
- Reagent in Nucleophilic Substitution Reactions :
- Due to its structure, this compound can participate in nucleophilic substitution reactions, which are fundamental in organic synthesis for building complex molecules.
Applications in Polymer Chemistry
-
Initiator for Polymerization :
- This compound has been identified as an effective initiator for the "synthesis-free" polymerization of N-isopropylacrylamide (NIPAm). The choice of this compound is attributed to its commercial availability and compatibility with reaction conditions, which streamlines the polymerization process.
Property Value Polymerization Type Synthesis-free Target Polymer N-Isopropylacrylamide (NIPAm) Advantages Ease of handling, availability
Medicinal Chemistry Applications
-
Potential Therapeutic Uses :
- While specific therapeutic applications are still under investigation, compounds similar to this compound have shown promise in drug development due to their ability to interact with biological targets effectively.
-
In-Vitro Studies :
- The compound is frequently utilized in in-vitro studies to assess biological activity and interactions with cellular systems. Its properties make it suitable for exploring new therapeutic agents.
Case Studies
-
Polymerization Research :
- A study demonstrated that using this compound as an initiator led to improved yields and control over molecular weight distribution in NIPAm polymerization. This highlights its significance in developing novel materials with specific properties tailored for biomedical applications.
- Synthesis Pathways :
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity, making it suitable for aqueous-phase polymerization . In contrast, aromatic substituents (e.g., 4-nitrophenyl in ) introduce electron-withdrawing effects, increasing electrophilicity for nucleophilic substitution reactions.
- Chlorophenyl and methylphenyl analogs exhibit reduced polarity, favoring organic-phase reactions in medicinal chemistry .
Structural Conformation :
- X-ray crystallography of analogs (e.g., 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide) reveals a torsional angle of -172.1° between the amide group and aromatic ring, influencing steric interactions . The hydroxyethyl group likely adopts a flexible conformation, reducing steric hindrance.
Applications: The target compound’s hydroxyethyl group supports hydrogen bonding, critical for stabilizing radical intermediates in polymerization . NO2-BDAM () incorporates nitro and dihydroxy groups for light-responsive behavior, enabling applications in photolithography.
Research Findings and Trends
- Synthetic Versatility : The core 2-bromo-2-methylpropanamide structure allows diverse functionalization, enabling tailored physicochemical properties (e.g., solubility, thermal stability) .
- Emerging Applications : Nitrophenyl and oxazolyl derivatives are gaining traction in electronic materials and agrochemicals, respectively .
- Challenges : Bromine’s high atomic weight and reactivity necessitate precise stoichiometry in synthesis to avoid side reactions .
Preparation Methods
General Synthetic Route
The compound is synthesized via the reaction of ethanolamine with α-bromoisobutyryl bromide in an organic solvent, often in the presence of a base to neutralize the generated hydrobromic acid. The reaction proceeds through nucleophilic substitution where the amino group of ethanolamine attacks the acyl bromide.
$$
\text{HO–CH}2\text{–CH}2\text{–NH}2 + \text{(CH}3)2\text{C–COBr} \rightarrow \text{HO–CH}2\text{–CH}2\text{–NH–CO–C(CH}3)_2\text{–Br}
$$
Detailed Experimental Procedure
Based on the research by Ghanbarinia Firozjah et al. (2020), the preparation involves the following steps:
-
- Ethanolamine (2-aminoethanol)
- α-Bromoisobutyryl bromide
- Triethylamine (TEA) or other suitable base
- Anhydrous solvents such as methanol (MeOH), tetrahydrofuran (THF), or dichloromethane (DCM)
-
- Ethanolamine is dissolved in anhydrous methanol or THF under nitrogen atmosphere.
- Triethylamine is added to maintain the pH around 9 during the reaction, neutralizing the HBr formed.
- α-Bromoisobutyryl bromide is added dropwise to the reaction mixture at 0°C to control the reaction rate and avoid side reactions.
- The addition is performed alternately with triethylamine to maintain the pH.
- After complete addition, the reaction mixture is stirred at room temperature for about 1 hour.
- The reaction mixture is then worked up by removing volatiles under reduced pressure.
- The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine to remove impurities.
- The organic layer is dried over sodium sulfate and filtered.
- The product is purified by flash column chromatography using a methanol/dichloromethane mixture (5:95) as eluent.
- The purified compound is obtained as a light pink oil with a yield of approximately 34%.
Characterization Data
[^1H NMR (CDCl3, 400 MHz)](pplx://action/followup):
[^13C NMR (CDCl3, 100 MHz)](pplx://action/followup):
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Anhydrous methanol or THF | Ensures solubility and inert atmosphere |
| Temperature | 0°C during addition, room temp post-addition | Controls reaction rate and prevents side reactions |
| Base | Triethylamine | Neutralizes HBr, maintains pH ~9 |
| Reaction Time | ~1 hour post-addition | Sufficient for complete conversion |
| Purification | Flash chromatography (MeOH/DCM 5:95) | Removes unreacted materials and byproducts |
Additional Notes and Research Findings
- The disappearance of the acyl halide absorption band at ~1800 cm⁻¹ in FT-IR confirms the successful conversion to the amide.
- The presence of C–Br stretching at ~616 cm⁻¹ is a key indicator of the brominated product.
- The chemical shifts in ^1H NMR and ^13C NMR are consistent with the expected structure, confirming the product identity.
- The yield reported (~34%) can vary depending on the purity of reagents and exact reaction conditions.
- The compound serves as an ATRP initiator, and its purity and functional group integrity are critical for polymerization efficiency.
Summary Table of Preparation Method
| Step | Description | Key Observations |
|---|---|---|
| Reactants | Ethanolamine + α-bromoisobutyryl bromide | Nucleophilic substitution reaction |
| Base used | Triethylamine | pH control and HBr scavenging |
| Solvent | Anhydrous methanol or THF | Inert medium |
| Temperature control | 0°C during addition, then room temperature | Prevents side reactions |
| Workup | Extraction, washing with acid/base, drying | Removes impurities |
| Purification | Flash chromatography (MeOH/DCM 5:95) | Isolates pure product |
| Yield | Approximately 34% | Moderate yield, purity confirmed by NMR |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-N-(2-hydroxyethyl)-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, bromination of 2-methylpropanamide derivatives using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux conditions. Optimization involves controlling temperature (60–80°C), solvent selection (e.g., CCl₄ or acetonitrile), and stoichiometric ratios to minimize byproducts like di-brominated species. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR identify substituents and confirm regioselectivity. For instance, the bromine atom’s deshielding effect on adjacent carbons is detectable at δ ~50–60 ppm in NMR .
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and torsion angles. Software like SHELXL refines structures, with hydrogen bonds (e.g., N–H⋯O) stabilizing crystal packing along specific axes (e.g., [010]) .
- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups from the hydroxyethyl moiety (~3300 cm⁻¹) .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the crystal packing and thermodynamic stability of this compound?
- Methodology : Hydrogen bonding networks are analyzed via crystallographic data. For example, N–H⋯O interactions between the amide group and hydroxyl oxygen (d ≈ 2.8–3.0 Å) create one-dimensional chains. Weak C–H⋯O bonds further stabilize the lattice. Computational tools (e.g., Mercury) visualize these interactions, while thermal analysis (DSC/TGA) correlates stability with packing efficiency. Disrupting these bonds (e.g., via solvent polarity changes) reduces melting points by ~10–15°C .
Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved using software like SHELX?
- Methodology : SHELXL’s refinement tools address challenges:
- Disorder : Split-atom models with occupancy refinement (e.g., for flexible hydroxyethyl groups).
- Twinning : TWIN/BASF commands correct diffraction data from non-merohedral twins.
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure data reliability. Case studies show that iterative refinement with SHELXE improves phase assignments for low-resolution datasets .
Q. What strategies are employed in mechanistic studies of radical-mediated reactions involving this brominated propanamide?
- Methodology :
- Radical trapping : Adding TEMPO inhibits chain propagation, confirming radical intermediates.
- Isotopic labeling : -labeled substrates track bromine migration via ESI-MS.
- Kinetic profiling : UV-Vis monitors bromine release rates, revealing first-order dependence on initiator concentration. Competing pathways (e.g., elimination vs. substitution) are modeled using DFT calculations (e.g., Gaussian) .
Q. How are reaction byproducts and impurities analyzed during scale-up synthesis?
- Methodology :
- HPLC/GC-MS : Quantifies impurities (e.g., unreacted starting materials, di-brominated analogs) using C18 columns (H₂O/acetonitrile) or DB-5 MS columns.
- XRD : Identifies crystalline byproducts (e.g., 2-bromo-2-methylpropanoyl bromide) via lattice parameter comparisons.
- Safety protocols : OSHA-compliant PPE (e.g., nitrile gloves, fume hoods) mitigates exposure to brominated intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
